molecular formula C10H9Cl2NO2 B13339568 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B13339568
M. Wt: 246.09 g/mol
InChI Key: VBZLGJGTTVJDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions, a tetrahydroisoquinoline core, and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction followed by oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Similar structure but with the carboxylic acid group at the 6 position.

    5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid: Contains a trityl group at the 2 position.

Uniqueness

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group at the 3 position. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H9Cl2NO2/c11-6-1-5-4-13-9(10(14)15)3-7(5)8(12)2-6/h1-2,9,13H,3-4H2,(H,14,15)

InChI Key

VBZLGJGTTVJDNG-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C1C(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.